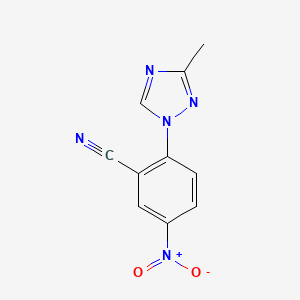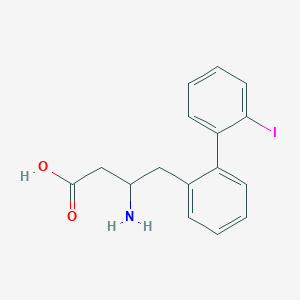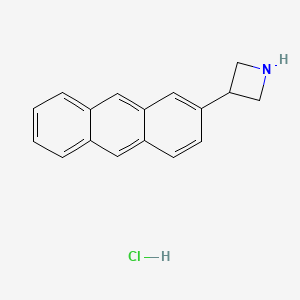
Fmoc Lys(PB)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc Lys(PB)-OH, also known as N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-(4-pentynoyl)lysine, is a derivative of lysine used in solid-phase peptide synthesis. The Fmoc group serves as a temporary protecting group for the amino terminus, while the PB group protects the side chain of lysine. This compound is crucial in the synthesis of peptides, allowing for the stepwise addition of amino acids to form complex peptide chains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc Lys(PB)-OH typically involves the protection of the lysine side chain followed by the introduction of the Fmoc group. The process begins with the protection of the ε-amino group of lysine using a pentynoyl group. This is followed by the protection of the α-amino group with the Fmoc group. The reaction conditions often involve the use of coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of amide bonds .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, ensuring high yields and purity. The use of solid-phase synthesis allows for the efficient production of large quantities of the compound .
化学反应分析
Types of Reactions
Fmoc Lys(PB)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.
Cleavage: Removal of the peptide from the solid support using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DIC and HOBt in DMF.
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed
The primary product formed from these reactions is the desired peptide chain, with the Fmoc group removed and the peptide cleaved from the solid support .
科学研究应用
Fmoc Lys(PB)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used in the synthesis of complex peptides for research and therapeutic purposes.
Drug Development: Facilitates the creation of peptide-based drugs.
Biomaterials: Used in the development of peptide-based hydrogels for tissue engineering and drug delivery.
Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate relationships.
作用机制
The mechanism of action of Fmoc Lys(PB)-OH involves the stepwise addition of amino acids to a growing peptide chain. The Fmoc group protects the α-amino group during the coupling reactions, preventing unwanted side reactions. The PB group protects the ε-amino group of lysine, ensuring that the side chain remains intact during the synthesis. The use of coupling reagents like DIC and HOBt facilitates the formation of peptide bonds, while the deprotection and cleavage steps ensure the final peptide product is obtained .
相似化合物的比较
Similar Compounds
Fmoc Lys(Boc)-OH: Similar to Fmoc Lys(PB)-OH but uses a tert-butyloxycarbonyl (Boc) group for side chain protection.
Fmoc Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side chain protection.
Fmoc Lys(ivDde)-OH: Uses an ivDde group for side chain protection.
Uniqueness
This compound is unique due to the use of the pentynoyl group for side chain protection, which provides specific advantages in certain synthetic applications. The choice of protecting group can influence the efficiency and outcome of the peptide synthesis, making this compound a valuable tool in the synthesis of complex peptides .
属性
分子式 |
C31H26F2N2O8 |
|---|---|
分子量 |
592.5 g/mol |
IUPAC 名称 |
6-[(6,8-difluoro-7-hydroxy-2-oxochromene-3-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C31H26F2N2O8/c32-23-14-16-13-21(30(40)43-27(16)25(33)26(23)36)28(37)34-12-6-5-11-24(29(38)39)35-31(41)42-15-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-4,7-10,13-14,22,24,36H,5-6,11-12,15H2,(H,34,37)(H,35,41)(H,38,39) |
InChI 键 |
JJXGAZUZWKHNFT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=CC(=C(C(=C5OC4=O)F)O)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate](/img/structure/B13706761.png)
![(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride](/img/structure/B13706771.png)
![4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706774.png)










